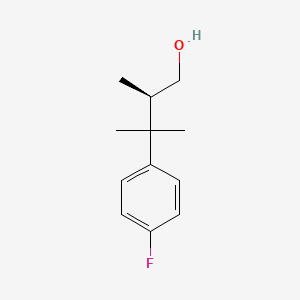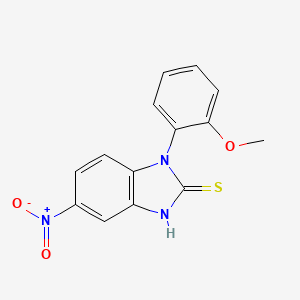![molecular formula C13H15F3N2O3 B2606914 2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine CAS No. 405910-36-3](/img/structure/B2606914.png)
2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine is a compound used for proteomics research . It has a molecular formula of C13H15F3N2O3 and a molecular weight of 304.27 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine are characterized by its molecular formula C13H15F3N2O3 and molecular weight 304.27 . Further details about its physical and chemical properties were not found in the search results.Scientific Research Applications
Catalysts for Carbon-Carbon Bond Formation
The compound has been implicated in the synthesis of platinum(II) NCN pincer complexes, which are catalysts for carbon-carbon bond formation. This application is significant in organometallic chemistry and synthetic organic chemistry for the creation of complex molecules (Fossey & Richards, 2004).
Formation and Crystal Structure Analysis
It has been used in the reaction with secondary amines, leading to the formation of specific nitrothiophen derivatives. The crystal structure of these derivatives provides insights into molecular interactions and stereochemistry (Mugnoli, Dell'erba, Guanti & Novi, 1980).
Mechanism of Aromatic Nucleophilic Substitution Reactions
The compound plays a role in studying the mechanism of aromatic nucleophilic substitution reactions in dipolar aprotic solvents, providing essential insights into organic reaction mechanisms (Emokpae, Uwakwe & Hirst, 1993).
Reactions with Amines
Its reactions with various amines have been explored, leading to the formation of several compounds. These reactions are crucial for understanding the chemistry of amines and their interactions with other organic compounds (Sosnovskikh & Usachev, 2001).
Fungicidal Activity
It's involved in the chemoenzymic synthesis of morpholine derivatives with fungicidal activity. This application is significant in agricultural chemistry for developing new fungicides (Bianchi, Cesti, Golini, Spezia, Filippini, Garavaglia & Mirenna, 1992).
Synthesis of Nitroketones
It has been used in diastereoselective reactions to produce nitroketones, compounds important in organic synthesis and potentially in pharmaceutical development (Korotaev, Barkov, Slepukhin, Kodess & Sosnovskikh, 2011).
Synthesis of Calcium Channel Antagonists
The compound is involved in synthesizing calcium channel antagonists, crucial in developing drugs for cardiovascular diseases (Fossheim, Svarteng, Mostad, Romming, Shefter & Triggle, 1982).
Antihypertensive and Antiarrhythmic Properties
It has been studied for its role in synthesizing compounds with antihypertensive and antiarrhythmic properties, indicating its potential in developing cardiovascular drugs (Abrego et al., 2010).
properties
IUPAC Name |
2,6-dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c1-8-6-17(7-9(2)21-8)11-4-3-10(13(14,15)16)5-12(11)18(19)20/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIASKZQAUHXFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate](/img/structure/B2606833.png)
![7-[(3,4-Dichlorophenyl)methyl]-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2606834.png)
![Methyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2606835.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate](/img/structure/B2606840.png)
![2,4-Dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2606841.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-naphthalen-1-ylacetamide](/img/structure/B2606842.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2606844.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2606847.png)
![Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride](/img/structure/B2606848.png)
![N-[1-[2-(3-Formylindol-1-yl)acetyl]piperidin-4-yl]propanamide](/img/structure/B2606850.png)
![tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate](/img/structure/B2606852.png)